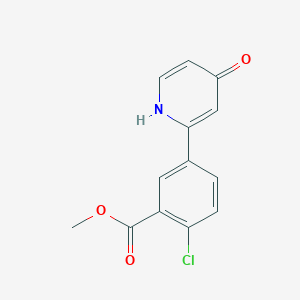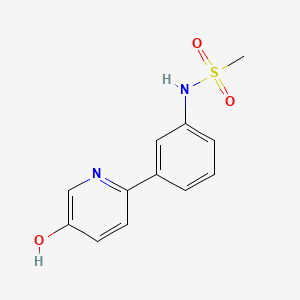
6-Amino-3-(2-benzyloxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(2-benzyloxyphenyl)picolinic acid, or 6-APA, is a compound that has been studied for its numerous potential applications in a variety of scientific fields. 6-APA is a white powder with a molecular weight of 267.3 g/mol and a melting point of 124-125°C. It is a synthetic organic compound that can be used as an intermediate in the synthesis of various drugs and other compounds. 6-APA is an important compound in the pharmaceutical industry, as it is a key ingredient in the synthesis of penicillins and cephalosporins.
Mécanisme D'action
The exact mechanism of action of 6-APA is still not fully understood. However, it is believed that it works by inhibiting the synthesis of bacterial cell wall components, such as peptidoglycan. Additionally, 6-APA has been found to inhibit the production of certain enzymes, such as β-lactamases, which are responsible for the breakdown of antibiotics.
Biochemical and Physiological Effects
6-APA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the synthesis of bacterial cell wall components, such as peptidoglycan. Additionally, 6-APA has been found to inhibit the production of certain enzymes, such as β-lactamases, which are responsible for the breakdown of antibiotics. 6-APA has also been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-APA in lab experiments is its availability. 6-APA is widely available and can be easily synthesized using a number of different methods. Additionally, 6-APA is relatively inexpensive and can be stored for long periods of time. However, one of the main limitations of using 6-APA in lab experiments is its toxicity. 6-APA has been found to be toxic in high concentrations, and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 6-APA. One potential direction is the development of new antibiotics that are based on 6-APA. Additionally, 6-APA could be used in the development of new anti-inflammatory and antioxidant drugs. Additionally, 6-APA could be used in the development of new compounds that have anti-fungal and anti-viral properties. Finally, 6-APA could be used in the development of new compounds that have the potential to treat cancer.
Méthodes De Synthèse
6-APA can be synthesized through a number of different methods. One of the most common methods is the N-benzyloxycarbonylation of a picolinic acid derivative. This involves reacting a picolinic acid derivative with a benzyloxycarbonyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. Other methods of synthesis include the reaction of a benzyloxycarbonyl chloride with an aromatic aldehyde, and the reaction of a benzyloxycarbonyl chloride with an aromatic ketone.
Applications De Recherche Scientifique
6-APA has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use as an antibiotic, as it is a key intermediate in the synthesis of penicillins and cephalosporins. It has also been studied for its potential use as an antioxidant, as it has been found to have strong antioxidant activity. Additionally, 6-APA has been studied for its potential use as an anti-inflammatory agent, as it has been found to have anti-inflammatory properties.
Propriétés
IUPAC Name |
6-amino-3-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c20-17-11-10-15(18(21-17)19(22)23)14-8-4-5-9-16(14)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJATXQACXDRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(N=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














